{(2E)-2-[(2E)-(5-bromo-2-{[(4-methoxyphenyl)carbonyl]oxy}benzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
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Overview
Description
2-[(2E)-2-[(2E)-2-{[5-BROMO-2-(4-METHOXYBENZOYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID is a complex organic compound that features a thiazolidinone ring, a hydrazone linkage, and a brominated aromatic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(2E)-2-{[5-BROMO-2-(4-METHOXYBENZOYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID typically involves the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-halo acid under basic conditions.
Hydrazone Formation: The thiazolidinone intermediate is then reacted with a hydrazine derivative to form the hydrazone linkage.
Bromination and Esterification: The aromatic ring is brominated using bromine or N-bromosuccinimide (NBS), followed by esterification with 4-methoxybenzoic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage and the thiazolidinone ring.
Reduction: Reduction reactions can target the carbonyl groups and the hydrazone linkage.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(2E)-2-{[5-BROMO-2-(4-METHOXYBENZOYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Hydrazones: Compounds featuring a hydrazone linkage.
Brominated Aromatics: Compounds with bromine atoms attached to aromatic rings.
Uniqueness
What sets 2-[(2E)-2-[(2E)-2-{[5-BROMO-2-(4-METHOXYBENZOYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID apart is the combination of these structural features, which may confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H16BrN3O6S |
---|---|
Molecular Weight |
506.3 g/mol |
IUPAC Name |
2-[(2E)-2-[(E)-[5-bromo-2-(4-methoxybenzoyl)oxyphenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C20H16BrN3O6S/c1-29-14-5-2-11(3-6-14)19(28)30-15-7-4-13(21)8-12(15)10-22-24-20-23-18(27)16(31-20)9-17(25)26/h2-8,10,16H,9H2,1H3,(H,25,26)(H,23,24,27)/b22-10+ |
InChI Key |
JUDYSKIKFRGNPR-LSHDLFTRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/N=C/3\NC(=O)C(S3)CC(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NN=C3NC(=O)C(S3)CC(=O)O |
Origin of Product |
United States |
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